molecular formula C30H31N3O3 B11148714 N-(3,4-Dimethylphenyl)-2-{3-oxo-1-[(2E)-3-[4-(propan-2-YL)phenyl]prop-2-enoyl]-1,2,3,4-tetrahydroquinoxalin-2-YL}acetamide

N-(3,4-Dimethylphenyl)-2-{3-oxo-1-[(2E)-3-[4-(propan-2-YL)phenyl]prop-2-enoyl]-1,2,3,4-tetrahydroquinoxalin-2-YL}acetamide

Cat. No.: B11148714
M. Wt: 481.6 g/mol
InChI Key: CIQCFSYGSXGZMJ-FOWTUZBSSA-N
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Description

N-(3,4-Dimethylphenyl)-2-{3-oxo-1-[(2E)-3-[4-(propan-2-YL)phenyl]prop-2-enoyl]-1,2,3,4-tetrahydroquinoxalin-2-YL}acetamide is a complex organic compound that belongs to the class of acetamides. This compound is characterized by its unique structure, which includes a tetrahydroquinoxaline ring, a dimethylphenyl group, and a propan-2-ylphenyl group. Compounds like this are often of interest in various fields of scientific research due to their potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-Dimethylphenyl)-2-{3-oxo-1-[(2E)-3-[4-(propan-2-YL)phenyl]prop-2-enoyl]-1,2,3,4-tetrahydroquinoxalin-2-YL}acetamide typically involves multi-step organic reactions. The process may start with the preparation of the tetrahydroquinoxaline core, followed by the introduction of the acetamide group and the various substituents. Common reagents and conditions used in these reactions include:

    Reagents: Anhydrous solvents, catalysts (e.g., palladium, platinum), and specific organic reagents for each step.

    Conditions: Controlled temperatures, inert atmosphere (e.g., nitrogen or argon), and specific pH conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and ensuring the purity of the final product through advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-Dimethylphenyl)-2-{3-oxo-1-[(2E)-3-[4-(propan-2-YL)phenyl]prop-2-enoyl]-1,2,3,4-tetrahydroquinoxalin-2-YL}acetamide can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents like lithium aluminum hydride.

    Substitution: Replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigating its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Exploring its potential as a therapeutic agent for various diseases.

    Industry: Using it as an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of N-(3,4-Dimethylphenyl)-2-{3-oxo-1-[(2E)-3-[4-(propan-2-YL)phenyl]prop-2-enoyl]-1,2,3,4-tetrahydroquinoxalin-2-YL}acetamide involves its interaction with specific molecular targets and pathways. This may include binding to enzymes, receptors, or other proteins, leading to modulation of biological processes. The exact mechanism would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3,4-Dimethylphenyl)-2-{3-oxo-1-[(2E)-3-[4-(propan-2-YL)phenyl]prop-2-enoyl]-1,2,3,4-tetrahydroquinoxalin-2-YL}acetamide is unique due to its specific combination of functional groups and structural features. This uniqueness may confer distinct biological activities and chemical reactivity compared to similar compounds.

Conclusion

This compound is a complex and intriguing compound with potential applications in various scientific fields

Properties

Molecular Formula

C30H31N3O3

Molecular Weight

481.6 g/mol

IUPAC Name

N-(3,4-dimethylphenyl)-2-[3-oxo-1-[(E)-3-(4-propan-2-ylphenyl)prop-2-enoyl]-2,4-dihydroquinoxalin-2-yl]acetamide

InChI

InChI=1S/C30H31N3O3/c1-19(2)23-13-10-22(11-14-23)12-16-29(35)33-26-8-6-5-7-25(26)32-30(36)27(33)18-28(34)31-24-15-9-20(3)21(4)17-24/h5-17,19,27H,18H2,1-4H3,(H,31,34)(H,32,36)/b16-12+

InChI Key

CIQCFSYGSXGZMJ-FOWTUZBSSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)NC(=O)CC2C(=O)NC3=CC=CC=C3N2C(=O)/C=C/C4=CC=C(C=C4)C(C)C)C

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CC2C(=O)NC3=CC=CC=C3N2C(=O)C=CC4=CC=C(C=C4)C(C)C)C

Origin of Product

United States

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